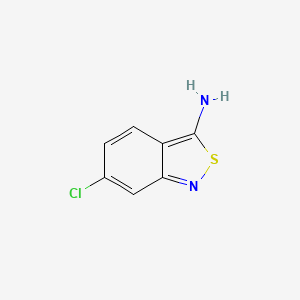

3-Amino-6-chloro-2,1-benzisothiazole

Description

Structure

3D Structure

Properties

CAS No. |

700-86-7 |

|---|---|

Molecular Formula |

C7H5ClN2S |

Molecular Weight |

184.65 g/mol |

IUPAC Name |

6-chloro-2,1-benzothiazol-3-amine |

InChI |

InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,9H2 |

InChI Key |

RDZYFFPVANHPCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(SN=C2C=C1Cl)N |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 3 Amino 6 Chloro 2,1 Benzisothiazole and Its Analogues

Direct Synthesis Approaches to the 2,1-Benzisothiazole Core

The foundational step in synthesizing the target compound and its analogues is the construction of the bicyclic 2,1-benzisothiazole scaffold. This is typically accomplished through cyclization reactions that form the key sulfur-nitrogen bond.

Cyclization and Ring-Forming Reactions

The formation of the isothiazole (B42339) ring fused to a benzene (B151609) ring can be achieved through several intramolecular cyclization strategies. These methods involve creating the S-N bond from appropriately substituted benzene precursors.

A prominent strategy for forming the 2,1-benzisothiazole ring system involves the reductive cyclization of an ortho-substituted nitroarene. In this approach, a 2-nitrothiobenzamide derivative serves as the key precursor. The nitro group is chemically reduced to a reactive intermediate, typically a nitroso or hydroxylamino group, which then undergoes an intramolecular condensation-cyclization with the adjacent thioamide group to form the N-S bond and close the isothiazole ring.

This method is analogous to other reductive cyclization processes used in heterocyclic synthesis, such as the electrochemical synthesis of benzimidazoles from o-nitroanilines, which proceeds through a tandem nitro reduction and amination/condensation process. rsc.org The choice of reducing agent is critical and can influence the reaction's efficiency and selectivity. A variety of reducing systems can be employed, ranging from classic metal/acid combinations to catalytic hydrogenation. For instance, Pd/γ-Al2O3 catalysts have been effectively used in the reductive cyclization of other nitroaromatic compounds. rsc.org

Table 1: Examples of Reagents for Reductive Cyclization

| Precursor Type | Reducing System | Comments |

|---|---|---|

| 2-Nitrothiobenzamide | SnCl₂ / HCl | Classical method for nitro group reduction. |

| 2-Nitrothiobenzamide | Fe / Acetic Acid | A common, milder alternative for nitro reduction. |

| o-Nitroanilines | Electrochemical | Demonstrates a modern approach to reductive cyclization. rsc.org |

| 2-Nitro-2′-hydroxy-azobenzene | Pd/γ-Al₂O₃ (K-doped) | Catalytic method for related heterocyclic systems. rsc.org |

Another pathway to the benzisothiazole core involves the condensation of thiophenol derivatives with reagents that provide the remaining atoms of the heterocyclic ring. For the synthesis of 2,1-benzisothiazoles, this can involve reacting a suitably substituted thiophenol, such as 2-amino-5-chlorothiophenol, with a reagent that can form the C-N bond.

Domino processes, which involve sequential reactions in a single pot, have been developed for the synthesis of related benzothiazoles. nih.gov For example, a condensation/S-arylation/heterocyclization process can yield 2-thio-substituted benzothiazoles from 2-iodoanilines and thiols. nih.gov Similar principles can be applied to construct the 2,1-benzisothiazole skeleton, where the starting materials are chosen to ensure the correct isomeric product. One-pot syntheses using transition-metal-free conditions in water have also been developed for creating thiobenzoazoles from 2-aminothiophenols. nih.gov

Halogenation Strategies for Chloro-Substitution at the 6-Position

Introducing the chlorine atom at the 6-position of the benzisothiazole ring is a critical step in the synthesis of the target compound. This can be accomplished either by using a pre-chlorinated starting material or by direct halogenation of the benzisothiazole core.

Direct chlorination of the heterocyclic nucleus requires careful control of reaction conditions to ensure regioselectivity for the 6-position. The use of specific chlorinating agents and solvents can direct the substitution to the desired position. For instance, in the synthesis of the related 6-chlorobenzoxazol-2-one, using chlorine gas in a protic organic solvent at low temperatures (-70 to 20 °C) was shown to suppress side reactions and favor the formation of the 6-chloro isomer. google.com A similar strategy can be applied to the 2,1-benzisothiazole system.

Alternatively, the synthesis can begin with a starting material that already contains a chlorine atom at the desired position, such as 4-chloro-2-nitroaniline (B28928) or 5-chloro-2-aminothiophenol. This approach avoids the potential for isomer formation during a late-stage halogenation step. The existence of intermediates like 3-chloro-6-nitro-1,2-benzisothiazole (B3049087) suggests a pathway where a 6-nitro-substituted benzisothiazole is first synthesized and then chlorinated at the 3-position before the nitro group is reduced to the target amine. nih.gov

Table 2: Chlorination Approaches

| Method | Reagent/Precursor | Key Aspect |

|---|---|---|

| Direct Chlorination | Chlorine Gas (Cl₂) | Requires controlled temperature and solvent to achieve 6-position selectivity. google.com |

| Precursor Synthesis | 4-Chloro-2-aminothiophenol | Incorporates the chlorine atom from the start of the synthetic sequence. |

| Functional Group Manipulation | 6-Nitro-1,2-benzisothiazole | Allows for introduction of the 6-substituent (nitro) which can be later converted to the amine after other modifications. nih.gov |

Introduction of the Amino Group at the 3-Position

The final key functionalization is the introduction of the amino group at the 3-position of the 2,1-benzisothiazole ring. A common and effective method for this transformation is through nucleophilic aromatic substitution (SNAr).

This reaction typically involves a 3-halo-2,1-benzisothiazole intermediate, such as 3,6-dichloro-2,1-benzisothiazole. The halogen at the 3-position acts as a leaving group and is displaced by a nitrogen-based nucleophile. The reaction is facilitated by the electron-withdrawing nature of the heterocyclic ring and the additional chloro substituent on the benzene ring, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orgyoutube.com The nucleophile can be ammonia (B1221849), an ammonia equivalent, or a protected amine, which is later deprotected.

The general mechanism involves two steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by the elimination of the halide ion to restore aromaticity. libretexts.orgyoutube.com

Table 3: Conditions for 3-Position Amination via SNAr

| Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| 3,6-Dichloro-2,1-benzisothiazole | Ammonia (NH₃) | High pressure, elevated temperature | 3-Amino-6-chloro-2,1-benzisothiazole |

| 3,6-Dichloro-2,1-benzisothiazole | Sodium Amide (NaNH₂) | Anhydrous solvent (e.g., liquid ammonia, THF) | This compound |

| 3-Chloro-1,2-benzisothiazole (B19369) | Piperazine | Ethanol, 80 °C | 3-(Piperazin-1-yl)benzo[d]isothiazole (analogue) |

Advanced Synthetic Protocols

Furthermore, methods involving novel reaction cascades have been explored. A triphenylbismuth (B1683265) dichloride-promoted desulfurization of thioamides provides a simple method for synthesizing 2-substituted benzazoles under mild conditions. beilstein-journals.org These advanced strategies represent the cutting edge of synthetic methodology and are increasingly applied to the preparation of complex and functionally rich molecules like this compound.

Microwave-Assisted Synthesis in Benzisoxazole/Benzisothiazole Analogue Preparation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. orientjchem.orgnih.gov This technology has been successfully applied to the preparation of benzisoxazole and benzothiazole (B30560) derivatives.

For instance, the synthesis of 3-amino-substituted 1,2-benzisoxazoles has been efficiently achieved through a microwave-promoted nucleophilic aromatic substitution reaction starting from a 3-chloro-1,2-benzisoxazole (B94866). nih.gov This method yields the desired products in good to high yields (54-90%) within 1 to 6 hours. nih.gov Furthermore, the precursor, 3-chloro-1,2-benzisoxazoles, can also be prepared in quantitative yields within 2 hours from the corresponding 3-hydroxy-1,2-benzisoxazoles using microwave irradiation. nih.gov

In a similar vein, benzoxazole (B165842) derivatives have been synthesized under microwave irradiation through the cyclization of 2-aminophenols and benzaldehydes, a reaction catalyzed by a deep eutectic solvent (DES) like [CholineCl][oxalic acid]. mdpi.com This approach is noted for being environmentally benign and provides good to excellent conversion rates. mdpi.com Studies have shown that microwave synthesis can reduce reaction times from hours to minutes and increase yields significantly when compared to traditional heating methods. nih.gov For example, the synthesis of certain benzothiazole derivatives saw a 95% to 98% reduction in reaction time and a 3% to 113% increase in yield. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzothiazole Derivatives

| Method | Reaction Time | Yield Increase | Reference |

|---|---|---|---|

| Conventional Heating | 2 to 8 hours | - | nih.gov |

| Microwave Irradiation | 3 to 10 minutes | 3% to 113% | nih.gov |

Transition Metal-Catalyzed Methodologies for Benzisothiazole Scaffold Construction

Transition metal catalysis plays a crucial role in the synthesis of heterocyclic compounds, including the benzisothiazole scaffold. Copper-catalyzed reactions, in particular, have been widely employed. One prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key "click chemistry" reaction used to create triazole-conjugated saccharin (B28170) derivatives. nih.govresearchgate.net This method allows for the high-yield synthesis of specifically functionalized saccharin derivatives from either saccharin azide (B81097) or saccharin alkyne building blocks. nih.govresearchgate.net

Another notable transition metal-catalyzed method is the CuBr₂-catalyzed annulation of 2-bromo-N-arylbenzimidamides with sulfur powder, which provides a route to benzo[d]isothiazoles in good yields. organic-chemistry.org This reaction demonstrates good substrate scope and tolerance for various functional groups. organic-chemistry.org

Multi-Component Reactions for Fused Heterocyclic Systems

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. mdpi.comresearchgate.net This approach is valued for its atom economy, reduced waste, and the ability to rapidly generate molecular complexity. beilstein-journals.org

MCRs have been effectively used to construct fused heterocyclic systems. For example, a Hf(OTf)₄-catalyzed three-component reaction has been utilized to create a library of pyrimido[2,1-b] orientjchem.orgnih.govbenzothiazole-based compounds. rsc.org The Biginelli reaction, another well-known MCR, has been employed to synthesize dihydropyrimidinone derivatives of 1,2,3-triazoles. nih.gov The strategic use of MCRs, often enhanced by microwave assistance, provides a sustainable and efficient pathway to a wide variety of heterocyclic structures. beilstein-journals.org

Scalable Processes for Industrial-Oriented Synthesis of Benzisothiazoles

The development of scalable synthetic processes is critical for the industrial production of benzisothiazoles and their derivatives, which have applications as fungicides and antibacterial agents. google.comwikipedia.org One method for producing 1,2-benzisothiazol-3-ones involves the treatment of a 2-(alkylthio)benzonitrile with a halogenating agent in the presence of water. google.com This process is designed to be high-yielding and avoids expensive starting materials. google.com

Continuous production methods for 1,2-benzisothiazol-3-ketone have been developed to improve efficiency and safety over batch processes by reducing energy consumption and increasing production capacity. google.com Flow chemistry offers another avenue for scalable synthesis, as demonstrated by the metal-free synthesis of benzotriazoles via the [3+2] cycloaddition of azides and in situ generated arynes. fu-berlin.de This method minimizes the risks associated with hazardous azides and reactive intermediates by using short reaction times in a continuous flow system. fu-berlin.de The practicality of such methods is further highlighted by the successful gram-scale synthesis of various compounds, demonstrating their potential for larger-scale production. acs.orgnih.gov

Precursors and Intermediate Chemistry for this compound Synthesis

The synthesis of this compound relies on the careful selection and chemical manipulation of specific precursors and intermediates.

Role of 3-Chloro-1,2-benzisothiazole Derivatives as Intermediates

3-Chloro-1,2-benzisothiazole and its derivatives are key intermediates in the synthesis of various substituted benzisothiazoles. thermofisher.comfishersci.cafishersci.com For example, 3-amino-substituted 1,2-benzisoxazoles can be efficiently synthesized from a 3-chloro-1,2-benzisoxazole via a microwave-promoted nucleophilic aromatic substitution. nih.gov

The synthesis of 3-chloro-1,2-benzisothiazole itself can be achieved by heating 1,2-benzisothiazol-3(2H)-one with phosphoryl chloride (POCl₃). prepchem.com Alternative chlorinating agents like bis(trichloromethyl) carbonate can also be used, avoiding more hazardous reagents like phosgene (B1210022) and phosphorus oxychloride. google.com This intermediate is a crystalline solid, soluble in solvents like chloroform (B151607), dichloromethane, and ethyl acetate. fishersci.cafishersci.com

Table 2: Synthesis and Properties of 3-Chloro-1,2-benzisothiazole

| Property | Value/Description | Reference |

|---|---|---|

| Starting Material | 1,2-benzisothiazol-3(2H)-one | prepchem.com |

| Reagent | Phosphoryl chloride (POCl₃) | prepchem.com |

| Appearance | White to pale yellow crystalline powder | thermofisher.com |

| Melting Point | 39°-41°C | prepchem.com |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | fishersci.cafishersci.com |

Utilization of Saccharin Derivatives as Starting Materials

Saccharin (1,2-benzisothiazol-3-one-1,1-dioxide) and its derivatives are versatile and readily available starting materials for the synthesis of a variety of heterocyclic compounds. nih.govwalisongo.ac.idresearchgate.net The saccharin ring system is considered a privileged structure in medicinal chemistry. nih.gov

Saccharin can be converted into saccharyl chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide), which then serves as a precursor for other derivatives through nucleophilic substitution reactions. walisongo.ac.id Various synthetic routes starting from saccharin sodium have been developed to produce new series of benzenesulfonamides and 1,2-benzisothiazol-3(2H)-one-1,1-dioxide derivatives. nih.gov The derivatization of the benzene ring of saccharin, for example through Cu(I)-catalyzed azide-alkyne cycloaddition, allows for the creation of diverse libraries of novel compounds while retaining the core sulfonamide and lactam groups. nih.govresearchgate.net

Chemical Reactivity and Reaction Mechanisms of 3 Amino 6 Chloro 2,1 Benzisothiazole

The chemical behavior of 3-Amino-6-chloro-2,1-benzisothiazole is characterized by the interplay of its constituent parts: the aromatic benzene (B151609) ring, the halogen substituent, the exocyclic amino group, and the heterocyclic isothiazole (B42339) ring. Its reactivity is diverse, encompassing nucleophilic substitutions on the aromatic ring, reactions at the amino group, and unique transformations involving the isothiazole nucleus itself, such as ring-opening and subsequent rearrangements.

Iv. Spectroscopic and Structural Characterization of 3 Amino 6 Chloro 2,1 Benzisothiazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural assessment of 3-Amino-6-chloro-2,1-benzisothiazole. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each proton and carbon atom. For instance, in a related compound, 2-Amino-6-chlorobenzothiazole, the aromatic protons appear in the range of δ 7.2-7.8 ppm in DMSO-d₆. chemicalbook.com The chemical shifts for this compound are expected to be influenced by the positions of the amino and chloro substituents on the benzisothiazole ring system.

The coupling patterns (multiplicities) in the ¹H NMR spectrum, such as doublets and triplets, arise from the interaction of neighboring protons (spin-spin coupling) and provide valuable information about the substitution pattern on the aromatic ring. For example, protons ortho to each other will typically show a larger coupling constant (J-value) than those in a meta or para relationship.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: Actual values may vary depending on the solvent and experimental conditions.)

| Atom Type | Predicted Chemical Shift (δ) Range (ppm) |

| Aromatic Protons (H) | 7.0 - 8.5 |

| Amino Protons (NH₂) | 5.0 - 7.0 (broad) |

| Aromatic Carbons (C) | 110 - 155 |

| Carbon attached to Amino group (C-NH₂) | ~140 - 150 |

| Carbon attached to Chlorine (C-Cl) | ~125 - 135 |

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, a variety of two-dimensional (2D) NMR experiments are employed. researchgate.netrsc.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. rsc.org Cross-peaks in the COSY spectrum connect the signals of adjacent protons, helping to establish the connectivity of the proton spin systems within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comyoutube.com This is crucial for assigning the carbon resonances based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This provides information about the through-space proximity of different parts of the molecule, which can be useful in confirming the regiochemistry of the substituents.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances of this compound can be achieved, thus confirming its chemical structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.orguhcl.edu The absorption of specific frequencies of infrared radiation or the inelastic scattering of laser light (Raman) corresponds to the vibrational energies of the chemical bonds within the molecule. These techniques are highly effective for identifying the presence of specific functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the N-H stretching of the amino group, C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the benzisothiazole core, and the C-Cl stretching vibration.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |

| Benzisothiazole Ring | Skeletal Vibrations | 1300 - 1500 |

| C-N | Stretching | 1250 - 1350 |

| C-S | Stretching | 600 - 800 |

| C-Cl | Stretching | 600 - 800 |

The precise positions and intensities of these bands can provide further confirmation of the molecular structure. For example, the N-H stretching bands for a primary amine typically appear as a doublet. nasa.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₇H₅ClN₂S), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron impact (EI) or other ionization methods can cause the molecular ion to fragment in a predictable manner. Analysis of the masses of these fragment ions can help to piece together the structure of the original molecule. For this compound, expected fragmentation pathways could include the loss of small molecules such as HCN, HCl, or the cleavage of the isothiazole (B42339) ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netscience-softcon.de This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for studying compounds with conjugated π-electron systems, such as aromatic and heteroaromatic molecules.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the benzisothiazole chromophore. The positions (λ_max) and intensities (molar absorptivity, ε) of these bands are influenced by the electronic nature of the substituents. The amino group, being an electron-donating group, and the chloro group, an electron-withdrawing group, will affect the energy of the π-π* and n-π* electronic transitions within the molecule. The study of the UV-Vis spectrum in solvents of varying polarity can also provide information about the nature of the electronic transitions.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

An X-ray crystallographic analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles. researchgate.net This data would confirm the planarity of the benzisothiazole ring system and the geometry of the amino substituent. Furthermore, the crystal structure would reveal intermolecular interactions, such as hydrogen bonding involving the amino group, which govern the packing of the molecules in the crystal lattice.

Elemental Analysis for Empirical Formula and Purity Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process provides the mass percentages of the constituent elements, which allows for the verification of the empirical formula of a newly synthesized compound. Furthermore, the comparison between the theoretically calculated and experimentally determined elemental percentages serves as a crucial indicator of the sample's purity. For this compound, with a molecular formula of C₇H₅ClN₂S, the theoretical elemental composition has been calculated.

In various studies concerning the synthesis of benzothiazole (B30560) derivatives, elemental analysis is a standard characterization method to confirm the successful synthesis and purity of the target compounds. researchgate.netuobaghdad.edu.iq For instance, research on related benzothiazole structures often reports that the found elemental analysis values are in close agreement with the calculated values, typically within a ±0.4% margin, which is a widely accepted criterion for purity in synthetic chemistry. nih.gov

Interactive Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 45.54 |

| Hydrogen | H | 1.01 | 5 | 5.05 | 2.74 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.20 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.18 |

| Sulfur | S | 32.07 | 1 | 32.07 | 17.37 |

| Total | 184.65 | 100.00 |

V. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Properties, Molecular Orbitals, and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is widely employed to determine a molecule's geometry, vibrational frequencies, and electronic properties, which are crucial for predicting its reactivity.

For benzothiazole (B30560) derivatives, DFT calculations, often using basis sets like 6-311G(d,p), are performed to optimize the molecular geometry and analyze the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, polarizability, and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For instance, in related heterocyclic compounds, MEP maps show that negative potential is typically localized around electronegative atoms like nitrogen and oxygen, while positive potential is found around hydrogen atoms. This information is vital for predicting how the molecule will interact with biological targets, such as receptor binding sites.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Benzothiazole Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.40 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.61 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.79 eV | Predicts chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

Note: This table is illustrative, based on typical values for related heterocyclic compounds, and does not represent actual calculated data for 3-Amino-6-chloro-2,1-benzisothiazole.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape—the different spatial arrangements of its atoms—and predict the most stable conformers.

In a study on 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, a related benzisothiazole, computational searches on its potential energy surface revealed the existence of three stable conformers with distinct orientations of the allyl group. core.ac.uk Such analyses are crucial because a molecule's biological activity is often dependent on its ability to adopt a specific conformation to fit into a biological target. core.ac.ukconicet.gov.ar

MD simulations are also instrumental in studying intermolecular interactions, particularly between a ligand (like a benzisothiazole derivative) and a protein. By simulating the ligand-protein complex in a solvent environment, researchers can assess the stability of the binding and observe key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. These simulations provide a dynamic view that complements the static picture offered by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can be used to predict the potency of newly designed derivatives and guide their synthesis. nih.govnih.gov

For example, QSAR studies on benzimidazole (B57391) and aminothiazole derivatives have successfully created models to predict their antibacterial or kinase inhibitory activities. nih.govnih.gov These models often use multiple linear regression (MLR) to build an equation that links descriptors to activity. nih.gov The predictive power of a QSAR model is typically validated using statistical metrics like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.gov

In the context of designing derivatives of this compound, a QSAR study would involve synthesizing a series of related compounds, measuring their biological activity, and then calculating various molecular descriptors. The resulting model could highlight which substitutions on the benzisothiazole ring are most likely to enhance the desired activity.

Table 2: Example of Molecular Descriptors Used in QSAR Models for Heterocyclic Compounds

| Descriptor Class | Example Descriptor | Property Represented |

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Topological | Wiener Index | Molecular branching and size. |

| Physicochemical | LogP | Lipophilicity (fat solubility). |

| Quantum-Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability. |

Note: This table lists common descriptors used in QSAR studies of various bioactive compounds.

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding how a ligand interacts with its biological target at the molecular level. nih.govnih.gov

Studies on benzothiazole and benzoxazole (B165842) derivatives have used molecular docking to investigate their potential as inhibitors of enzymes like VEGFR-2 and p38α MAP kinase, which are important targets in cancer and inflammation research. nih.govnih.gov The docking process involves placing the ligand into the binding site of the protein and scoring the different poses based on factors like intermolecular energy and geometric fit. The results can reveal key binding interactions, such as hydrogen bonds with specific amino acid residues (e.g., MET 109 in p38α MAP kinase), which are essential for the ligand's inhibitory activity. nih.gov

For this compound, docking studies could be used to screen it against various protein targets to hypothesize its potential biological functions and to provide a structural basis for designing more potent and selective derivatives.

Table 3: Illustrative Molecular Docking Results for Potential Enzyme Inhibitors

| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | VEGFR-2 | -10.4 | Glu885, Cys919, Asp1046 |

| Derivative B | p38α MAP Kinase | -9.8 | Lys53, Met109, Asp168 |

| Derivative C | VEGFR-2 | -9.5 | Cys919, Phe1047 |

Note: This table is a fictional representation of typical docking results, inspired by studies on related benzothiazole derivatives. nih.govnih.gov

In Silico Pharmacokinetic and Toxicity Prediction (focus on computational methods, excluding clinical data)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. mdpi.com These predictions are vital in the early stages of drug discovery to filter out candidates that are likely to fail later due to poor bioavailability or unacceptable toxicity. mdpi.comnih.gov

Various online tools and software packages can predict a wide range of ADMET properties based on a molecule's structure. For instance, studies on benzothiazole and benzimidazole derivatives have used such tools to evaluate properties like gastrointestinal absorption, blood-brain barrier permeability, and potential for hepatotoxicity. mdpi.comnih.gov Models like Lipinski's Rule of Five are often used as an initial filter for "drug-likeness," assessing properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov

For this compound, in silico ADMET prediction would provide a preliminary assessment of its potential as a drug candidate, identifying possible liabilities that may need to be addressed through chemical modification.

Table 4: Representative In Silico ADMET Predictions for a Novel Compound

| Property | Predicted Value/Outcome | Implication |

| Gastrointestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause central nervous system side effects. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| Hepatotoxicity | Low Probability | Reduced risk of liver damage. |

| Ames Mutagenicity | Non-mutagen | Reduced risk of being carcinogenic. |

Note: This table illustrates the types of predictions made by ADMET software and is not based on actual data for the subject compound. mdpi.comnih.gov

Vi. Derivatization and Structure Activity Relationship Sar Studies

Functionalization of the Amino Group at Position 3

The amino group at the 3-position of the 2,1-benzisothiazole ring is a key site for chemical modification. Its nucleophilic nature allows for a variety of functionalization reactions, including acylation, alkylation, and the formation of Schiff bases, leading to a diverse range of derivatives with distinct biological activities.

Research on a series of 3-substituted amino-2,1-benzisothiazoles has provided valuable insights into the structure-activity relationships associated with modifications at this position. A study evaluating the antimicrobial and genotoxic properties of various 2,1-benzisothiazole derivatives revealed that the nature of the substituent on the 3-amino group significantly influences their biological profile. nih.gov

It was observed that while the parent 3-amino-2,1-benzisothiazoles with an unsubstituted amino group can possess genotoxic properties, this is not the case for 3-alkylamino derivatives. nih.gov Conversely, most of the 3-acylamino-, 3-acylalkylamino-, and 3-azomethine derivatives were found to be mutagenic. nih.gov In terms of antimicrobial activity, the majority of the tested compounds showed low activity against bacteria and fungi. nih.gov However, specific derivatives exhibited notable activity against certain microbial strains, highlighting the importance of the substitution pattern at the 3-position for antimicrobial efficacy. nih.gov

Table 1: Impact of Functionalization of the 3-Amino Group on the Biological Activity of 2,1-Benzisothiazole Derivatives

| Modification at Position 3 | General Structure | Observed Biological Activity |

| Unsubstituted Amino | 3-NH₂ | Genotoxic properties observed. nih.gov |

| Alkylamino | 3-NHR | Generally not mutagenic. nih.gov |

| Acylamino | 3-NHCOR | Most derivatives showed mutagenic activity. nih.gov |

| Acylalkylamino | 3-NR'COR | Most derivatives showed mutagenic activity. nih.gov |

| Azomethine (Schiff Base) | 3-N=CHR | Most derivatives showed mutagenic activity. nih.gov |

Exploration of Substituents at the Chloro-Position 6

The chloro-substituent at the 6-position of the benzisothiazole ring plays a significant role in defining the electronic and lipophilic character of the molecule, which in turn influences its biological activity. Exploration of different substituents at this position can lead to analogues with improved pharmacological profiles.

While specific studies on the replacement of the 6-chloro group in 3-amino-6-chloro-2,1-benzisothiazole are limited, research on related benzothiazole (B30560) scaffolds provides valuable insights. For instance, in a series of 6-substituted 2-aminobenzothiazoles, the nature of the substituent at the 6-position was found to be a critical determinant of their anticonvulsant activity. nih.gov It was observed that compounds bearing electron-withdrawing groups such as chloro, fluoro, or nitro at this position exhibited enhanced anticonvulsant effects. nih.gov This suggests that the electronic properties of the substituent at the 6-position are crucial for this particular biological activity.

Furthermore, studies on benzothiazole derivatives have shown that substitutions at the 6-position can modulate a wide range of biological activities, including anticancer and anti-inflammatory properties. libretexts.org For example, a recently synthesized derivative, 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine, demonstrated significant inhibition of cancer cell proliferation and a reduction in inflammatory cytokines. libretexts.org

Table 2: Influence of Substituents at Position 6 on the Biological Activity of Benzothiazole Derivatives

| Substituent at Position 6 | Observed Biological Activity in Related Scaffolds |

| Chloro (Cl) | Enhanced anticonvulsant activity. nih.gov Anticancer and anti-inflammatory activity. libretexts.org |

| Fluoro (F) | Enhanced anticonvulsant activity. nih.gov |

| Nitro (NO₂) | Enhanced anticonvulsant activity. nih.gov |

| Carboxylate esters | Modulated antimicrobial activity. ijper.org |

Heterocyclic Ring Modifications and Bioisosteric Replacements within the Benzisothiazole Scaffold

Modification of the core heterocyclic structure through ring modifications or bioisosteric replacements is a well-established strategy in drug design to optimize the properties of a lead compound. Bioisosteric replacement involves substituting a functional group or a part of a molecule with another that has similar physical and chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. nih.gov

In the context of the this compound scaffold, several bioisosteric replacements can be envisioned. For example, the sulfur atom in the isothiazole (B42339) ring could be replaced with an oxygen atom to yield the corresponding benzisoxazole analogue. However, it is important to note that such modifications can have a profound impact on biological activity. A comparative study of 1,2-benzisothiazole (B1215175) and 1,2-benzisoxazole (B1199462) derivatives revealed that while the former showed potent and broad-spectrum antimicrobial activity, the latter were devoid of such activity. ucsb.edu This highlights the critical role of the sulfur atom in the antimicrobial properties of this class of compounds.

Another potential modification is scaffold hopping, where the entire benzisothiazole core is replaced with a different heterocyclic system that can maintain the key pharmacophoric features. researchgate.net This approach can lead to the discovery of novel chemical series with improved drug-like properties.

Table 3: Potential Bioisosteric Replacements for the 2,1-Benzisothiazole Scaffold

| Original Scaffold | Potential Bioisosteric Replacement | Rationale and Potential Impact |

| 2,1-Benzisothiazole | 2,1-Benzisoxazole | Replacement of sulfur with oxygen. May significantly alter biological activity, as seen in the 1,2-isomers where antimicrobial activity was lost. ucsb.edu |

| 2,1-Benzisothiazole | Indazole | Replacement of the sulfur atom and rearrangement of the nitrogen atoms to mimic the overall shape and hydrogen bonding pattern. |

| 2,1-Benzisothiazole | Benzimidazole (B57391) | Replacement of the S-N bond with a C-N bond, which can alter the geometry and electronic properties of the ring system. |

Impact of Diverse Substitution Patterns on Chemical Reactivity and Electronic Properties

The electronic effects of substituents can be broadly categorized into inductive effects and resonance effects. stpeters.co.inlumenlearning.com Inductive effects are transmitted through sigma bonds and are dependent on the electronegativity of the atoms, while resonance effects involve the delocalization of pi electrons through the conjugated system.

Theoretical studies on benzothiazole derivatives have shown that the introduction of electron-donating groups (like -CH₃) or electron-withdrawing groups (like -NO₂) can tune the energy levels of the frontier molecular orbitals (HOMO and LUMO). nih.gov For instance, the substitution of an electron-withdrawing -NO₂ group can lower both the HOMO and LUMO energy levels, resulting in a reduced energy gap. nih.gov These changes in electronic properties can have a direct impact on the molecule's reactivity and its ability to participate in charge-transfer interactions with biological macromolecules.

Table 4: Predicted Impact of Substituents on the Electronic Properties of the Benzisothiazole Ring

| Substituent Type | Position | Electronic Effect | Predicted Impact on Reactivity |

| Electron-Donating (e.g., -OCH₃, -NH₂) | Benzene (B151609) ring | Increases electron density of the ring system. lumenlearning.com | Activates the ring towards electrophilic substitution. lumenlearning.com |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Benzene ring | Decreases electron density of the ring system. nih.gov | Deactivates the ring towards electrophilic substitution. lumenlearning.com |

| Amino Group (-NH₂) | Position 3 | Electron-donating through resonance. | Increases nucleophilicity of the ring system. |

| Chloro Group (-Cl) | Position 6 | Electron-withdrawing through induction. libretexts.org | Decreases the basicity of the 3-amino group. |

Stereochemical Considerations in the Design and Synthesis of Chiral Derivatives

The introduction of chirality into a drug molecule can have a profound impact on its biological activity, as enantiomers can exhibit different pharmacological and toxicological profiles. The design and synthesis of chiral derivatives of this compound can be approached through several strategies.

One common method is the introduction of a chiral center during the functionalization of the 3-amino group. For example, acylation with a chiral carboxylic acid or its derivative would lead to the formation of a pair of diastereomers that could be separated by chromatography. Alternatively, alkylation with a chiral alkyl halide could also introduce a stereocenter.

Furthermore, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. The auxiliary can be attached to the molecule, guide the reaction to form the desired stereoisomer, and then be removed. The synthesis of chiral polyaminothiazoles has been achieved using a solid-phase approach employing chiral polyamines, demonstrating the feasibility of introducing chirality into thiazole-containing structures. nih.gov

The synthesis of chiral benzothiazine derivatives has also been reported, highlighting the growing interest in stereochemically pure heterocyclic compounds. monash.edu These approaches provide a framework for the future design and synthesis of enantiomerically pure derivatives of this compound for detailed pharmacological evaluation.

Vii. Applications in Chemical Synthesis

3-Amino-6-chloro-2,1-benzisothiazole as a Versatile Building Block in Organic Synthesis

This compound is a versatile building block primarily due to the reactivity of its exocyclic amino group and the ability to undergo substitution on the benzene (B151609) ring. The amino group can be readily transformed into a diazonium salt, which is a cornerstone of synthetic chemistry for introducing a wide array of functional groups. This transformation makes the compound a key intermediate for producing various substituted 6-chloro-2,1-benzisothiazole derivatives.

The process involves treating the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is typically unstable and used directly in subsequent reactions. Through mechanisms like the Sandmeyer or Schiemann reactions, the diazonium group can be replaced by halogens, cyano, hydroxyl, and other moieties. For instance, the analogous compound 3-Amino-5-nitro-2,1-benzisothiazole is identified as a diazonium salt precursor, highlighting the capacity of the amino group on the 2,1-benzisothiazole ring to undergo diazotization. biosynth.com

The chloro-substituent at the 6-position is an electron-withdrawing group, which influences the reactivity of the entire molecule. It deactivates the benzene ring towards electrophilic aromatic substitution compared to the unsubstituted parent compound. However, as an ortho-, para-director, it, along with the fused thiazole (B1198619) ring, helps direct potential incoming electrophiles to other positions on the benzene ring. An example of such a reaction on the parent ring system is the sulfonation of 3-amino-2,1-benzisothiazole to yield 3-amino-2,1-benzisothiazole-7-sulfonic acid. prepchem.com

Table 1: Representative Transformations of the Amino Group in Aromatic Amines

This table illustrates the versatility of the amino group, which can be converted to a diazonium salt and subsequently replaced by various functional groups. These are general, well-established reactions for aromatic amines that are applicable to the 3-amino-2,1-benzisothiazole scaffold.

| Reaction Name | Reagents | Product Functional Group |

| Sandmeyer Reaction | CuCl / HCl | -Cl |

| Sandmeyer Reaction | CuBr / HBr | -Br |

| Sandmeyer Reaction | CuCN / KCN | -CN (Nitrile) |

| Schiemann Reaction | HBF₄, heat | -F |

| Gomberg-Bachmann Reaction | NaOH, Aryl compound | -Aryl |

| Diazonium Salt Hydrolysis | H₂O, H⁺, heat | -OH (Phenol) |

| Reduction | H₃PO₂ | -H |

Role in the Synthesis of More Complex Heterocyclic Scaffolds and Polycycles

The amino group of this compound serves as a potent nucleophile, enabling its use in the construction of larger, more complex heterocyclic and polycyclic systems. By reacting with various bi-functional electrophiles, new rings can be annulated onto the parent benzisothiazole structure.

While specific examples starting from this compound are not extensively documented, the synthetic utility can be inferred from analogous systems like 2-aminobenzothiazole (B30445). For example, 2-aminobenzothiazole derivatives are known to react with reagents such as chloroacetyl chloride or anhydrides. researchgate.net These reactions typically begin with the acylation of the amino group, followed by intramolecular cyclization reactions to form new fused rings. This approach is a common strategy for creating polycyclic systems containing the benzothiazole (B30560) or, by extension, the benzisothiazole moiety.

For instance, reacting an amino-heterocycle with an anhydride (B1165640) can lead to the formation of an intermediate carboxylic acid, which can then be cyclized to form a new fused ring, such as an imidazole. researchgate.net Similarly, reactions with other reagents can yield fused seven-membered rings like oxazepines. researchgate.net These established synthetic routes underscore the potential of this compound to act as a foundational scaffold for building a diverse range of complex heterocyclic molecules.

Table 2: Examples of Complex Heterocycles from Aminobenzothiazole Precursors

The following table shows examples of complex heterocyclic systems that have been synthesized from the related 2-aminobenzothiazole scaffold, illustrating the synthetic principles applicable to 3-amino-2,1-benzisothiazole.

| Precursor | Reagent(s) | Resulting Heterocyclic System | Reference |

| 2-Aminobenzothiazole | Succinic Anhydride, then o-phenylenediamine | Fused Imidazole Ring | researchgate.net |

| 2-Aminobenzothiazole | Phthalic Anhydride, then o-phenylenediamine | Fused Imidazole Ring | researchgate.net |

| 2-Aminobenzothiazole Schiff Base | Succinic Anhydride | Fused Seven-membered Ring | researchgate.net |

| 4-Chloro-6-nitro-2-aminobenzothiazole Schiff Base | Phthalic Imide | Fused Diazepine Ring | researchgate.net |

Utilization as an Intermediate in Multi-Step Organic Transformations

The stability and defined reactivity of this compound make it an ideal intermediate in multi-step synthetic sequences. Its synthesis often begins with simpler, more readily available precursors. A plausible route involves the oxidative cyclization of a corresponding o-aminothiobenzamide. Specifically, 6-chloro-anthranilic acid thioamide is noted as a potential starting material for the synthesis of 3-amino-2,1-benzisothiazoles. google.com

Once formed, this stable intermediate can undergo a variety of transformations. The reactions discussed previously, such as the diazotization of the amino group or its acylation followed by cyclization, represent subsequent steps in a longer synthetic pathway. In these sequences, the this compound core acts as a stable, pre-functionalized platform upon which further chemical complexity is built.

For example, a multi-step sequence could involve:

Formation of the Intermediate: Synthesis of this compound from 6-chloro-anthranilic acid thioamide via oxidation.

Functionalization: The intermediate is then subjected to a reaction, such as a Sandmeyer reaction, to replace the amino group with a nitrile (–CN) group.

Further Transformation: The resulting 3-cyano-6-chloro-2,1-benzisothiazole could then be hydrolyzed to a carboxylic acid, esterified, or reduced, leading to a variety of derivatives for different applications.

This step-wise approach, relying on the predictable reactivity of the intermediate, is fundamental in the rational design and synthesis of complex target molecules.

Development of Novel Reagents and Catalysts Incorporating the Benzisothiazole Moiety

While the direct application of this compound as a catalyst is not established, there is significant potential for its derivatives to serve as ligands in coordination chemistry and catalysis. Heterocyclic compounds are of great interest in catalyst design due to the presence of heteroatoms (in this case, nitrogen and sulfur) with lone pairs of electrons that can coordinate with metal centers.

The development of task-specific ionic liquids and heterogeneous catalysts based on heterocyclic scaffolds is a growing area of research. nih.govajchem-a.com For instance, sulfonic acid-functionalized catalysts have been shown to be effective in the synthesis of other benzazoles. nih.gov It is conceivable that the 3-amino-2,1-benzisothiazole scaffold could be similarly functionalized. The amino group provides a convenient handle for attaching the benzisothiazole moiety to a polymer support or for creating more complex ligand structures, such as bidentate or tridentate ligands, which are crucial in controlling the activity and selectivity of metal catalysts.

Future research could explore modifying the amino group to create Schiff bases, amides, or other coordinating groups, thereby producing novel ligands. The electronic properties of these ligands, and thus the activity of the corresponding metal complexes, would be modulated by the inherent characteristics of the 6-chloro-2,1-benzisothiazole ring system. This presents an opportunity for the rational design of new catalysts for a variety of organic transformations.

Viii. Biological Activity Mechanisms: in Vitro and Preclinical Investigations

Antimicrobial Properties and Associated Mechanisms of Action (In Vitro)

The 2,1-benzisothiazole scaffold has been investigated for its ability to inhibit the growth of various pathogenic microorganisms. Studies on 3-amino-2,1-benzisothiazole derivatives have shown a range of activities, from low to moderate, against several bacterial and fungal strains.

In vitro evaluations of 3-amino-2,1-benzisothiazole derivatives have generally indicated a low level of antibacterial activity. nih.gov However, specific structural modifications have been shown to enhance potency. For instance, studies on the related 1,3-benzothiazole isomer have demonstrated that derivatives incorporating a 6-chloro substituent exhibit notable antibacterial effects. A series of diarylureas bearing the 6-chloro-1,3-benzothiazole nucleus were synthesized and tested for their activity. mdpi.com

Similarly, other research has focused on hybrid molecules. Fluoro-chloro-substituted 1,3-benzothiazoles linked to a thiadiazole moiety showed promising antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. psu.edu Another study highlighted that Schiff base derivatives of benzothiazole (B30560) also possess antibacterial properties. researchgate.net While these findings are on related scaffolds, they underscore the potential of the chloro-substituted benzisothiazole core in the development of new antibacterial agents.

Table 1: In Vitro Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity/MIC | Reference |

|---|---|---|---|

| 3-Amino-2,1-benzisothiazoles | General Bacteria | Generally low activity | nih.gov |

| 1-(6-Chloro-1,3-benzothiazol-2-yl)-3-arylureas | S. aureus, E. faecalis | Active, some more so than Triclocarban | mdpi.com |

| 6-Fluoro-7-chloro-(1,3)-benzothiazolyl-thiadiazoles | Staphylococci, E. coli | Promising activity | psu.edu |

| 2-Imino-thiazolidin-4-one substituted Benzothiazoles | Gram-positive and Gram-negative bacteria | Active with pronounced MIC values | researchgate.net |

Similar to their antibacterial properties, 3-amino-2,1-benzisothiazole derivatives have demonstrated generally low antifungal activity in broad screenings. nih.gov However, studies on the isomeric 1,2-benzisothiazole (B1215175) scaffold revealed that certain 3-amino derivatives exhibit selective antifungal action. nih.gov

Derivatives of the related 1,3-benzothiazole nucleus have also been evaluated. For instance, 7-alkyl/arylamino-6-fluoro-2-(4-chlorophenyl)carboxamido(1,3)benzothiazoles were screened for activity against Candida albicans and Aspergillus flavus, showing measurable zones of inhibition. asianpubs.org Furthermore, hybrid molecules combining 6-substituted benzothiazoles with a 2-imino-thiazolidin-4-one structure showed notable antifungal activity against C. albicans. researchgate.net These findings suggest that while the basic 3-amino-2,1-benzisothiazole structure may have limited inherent antifungal efficacy, specific substitutions and molecular hybridizations can confer significant activity.

The antiviral potential of the benzisothiazole and benzothiazole frameworks has been explored against several viruses. Research into hybrid benzothiazolyl-coumarin compounds revealed that a 6-chlorobenzothiazole derivative displayed a promising anti-HIV effect with an EC50 value of less than 7 μg/ml. nih.gov This highlights the importance of the chloro-substitution pattern. Another study on benzo[d]isothiazole analogues containing Schiff bases showed activity against HIV-1, although with a higher EC50 value (> 5 µM). nih.gov The mechanism for many of these hybrid analogues is often not specific but they demonstrate significant in-vitro anti-HIV potential. nih.gov

Anti-Inflammatory Effects and Associated Molecular Pathways (Preclinical Models)

Derivatives of the aminobenzothiazole scaffold have shown significant anti-inflammatory properties in preclinical studies. Chronic inflammation is a key factor in the development of various diseases, including cancer, creating a demand for dual-action therapeutic agents. nih.gov

In one study, a series of novel benzothiazole derivatives were designed to have both anti-inflammatory and anticancer effects. nih.gov The compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (a 1,3-benzothiazole isomer) was found to significantly decrease the activity of key inflammatory cytokines IL-6 and TNF-α. nih.gov Further investigation revealed that this activity was associated with the inhibition of both the AKT and ERK signaling pathways. nih.gov Another study reported that 5-chloro-1,3-benzothiazole-2-amine was among the most active compounds in a series tested for anti-inflammatory effects using the λ-Carrageenan-induced mice paw edema model. sphinxsai.com These findings suggest that the chloro-substituted aminobenzothiazole structure is a promising pharmacophore for developing anti-inflammatory agents.

Anticancer and Antineoplastic Activity Mechanisms (In Vitro)

The benzothiazole and benzisothiazole scaffolds are recognized as important pharmacophores in the design of anticancer agents. jocpr.com The presence of specific substituents on the benzothiazole ring, including chloro and amino groups, has been shown to modulate their antitumor properties.

Numerous studies have documented the cytotoxic effects of chloro-substituted amino-benzothiazole and related heterocyclic derivatives against a variety of human cancer cell lines.

A series of new 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives were synthesized and evaluated for their antiproliferative activity. nih.govmdpi.com Although not a pure benzisothiazole, this scaffold shares the critical 3-amino-6-chloro substitution pattern. One of the most active compounds from this series demonstrated significant cytotoxic effects, causing 47% cell death in the MDA-MB-468 breast cancer cell line and 10% in the OVCAR-3 ovarian cancer cell line. nih.govmdpi.com

In another study focusing on 1,3-benzothiazole isomers, the compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine significantly inhibited the proliferation of A431 (skin carcinoma), A549 (lung carcinoma), and H1299 (lung carcinoma) cancer cells. nih.gov This compound was also shown to promote apoptosis and arrest the cell cycle. nih.gov Other research on 1,2-benzisothiazole derivatives identified compounds that inhibit carbonic anhydrase IX (CAIX), a protein associated with cancer, thereby blocking the growth of human colon cancer cells (HT-29) under hypoxic conditions. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Chloro-Substituted Benzothiazole/Benzisothiazole Derivatives

| Compound/Derivative | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 3-Amino-6-chloro-7-(azol-5-yl)-1,1-dioxo-1,4,2-benzodithiazine | MDA-MB-468 (Breast), OVCAR-3 (Ovarian) | Significant cytotoxicity (47% and 10% cell death, respectively) | nih.govmdpi.com |

| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | A431 (Skin), A549 (Lung), H1299 (Lung) | Significant inhibition of proliferation, induction of apoptosis | nih.gov |

| 1,2-Benzisothiazole carboxamide derivatives | HT-29 (Colon) | Inhibition of cell proliferation under hypoxic conditions via CAIX inhibition | nih.gov |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | LungA549 (Lung) | Mild cytotoxic property (IC50 of 68 μg/mL) | researchgate.net |

Investigation of Molecular Targets and Pathway Modulation (In Vitro)

Dedicated in vitro studies identifying the specific molecular targets or detailing the pathway modulation of 3-Amino-6-chloro-2,1-benzisothiazole could not be identified in the reviewed scientific literature. Research has not yet fully elucidated the precise proteins, enzymes, or signaling pathways that this specific compound interacts with to exert potential biological effects.

Antioxidant Activities and Mechanistic Insights into Radical Scavenging (In Vitro)

There is a lack of specific studies in the available literature that evaluate the in vitro antioxidant or radical scavenging activities of this compound. Consequently, its potential to neutralize reactive oxygen species through mechanisms such as hydrogen atom donation or single electron transfer has not been characterized.

Neuroprotection and Antipsychotic Agent Research (Preclinical Studies)

Preclinical research focusing on the neuroprotective or potential antipsychotic efficacy of this compound is not present in the currently available scientific reports. Mechanistic studies in animal models or advanced cell culture systems to investigate its effects on the central nervous system have not been published.

Genotoxicity Studies (In Vitro) and Correlating Structure-Activity Relationships

In vitro genotoxicity is the most specifically studied biological effect for the 2,1-benzisothiazole class, including 3-amino derivatives. Research has established a clear link between the chemical structure of these compounds and their potential to cause DNA damage.

Studies on a series of 3-amino-2,1-benzisothiazole derivatives have confirmed their genotoxic properties using the Bacillus subtilis rec-assay, which detects DNA-damaging activity. The genotoxicity was further confirmed by the Salmonella-microsome assay (Ames test), which identified mutagenic properties in several derivatives.

A critical finding from this research is the structure-activity relationship (SAR) that was established. The presence of an unsubstituted amino group at the 3-position of the 2,1-benzisothiazole ring was directly correlated with genotoxic properties. In contrast, none of the 3-alkylamino-2,1-benzisothiazole derivatives tested in the same study showed mutagenic activity, highlighting the crucial role of the primary amine. This SAR suggests that this compound, which possesses the key unsubstituted amino group, is expected to exhibit genotoxic potential.

Table 1: Structure-Activity Relationship for Genotoxicity in 3-Substituted 2,1-Benzisothiazole Derivatives

| Functional Group at Position 3 | Genotoxic/Mutagenic Activity | Study Reference |

| Unsubstituted Amino (-NH₂) | Active | |

| Acylamino (-NHCOR) | Active | |

| Azomethine (-N=CHR) | Active | |

| Alkylamino (-NHR) | Inactive |

Other Reported Biological Activities (e.g., Anthelmintic, Antileishmanial)

Specific investigations into the anthelmintic (anti-worm) or antileishmanial (anti-parasitic) activities of this compound have not been reported in the reviewed literature. While other benzothiazole derivatives have been explored for these purposes, data for this particular chlorinated analog is not available.

X. Future Research Directions and Challenges

Exploration of Novel and Sustainable Synthetic Pathways for Benzisothiazoles

The future of benzisothiazole synthesis, including for derivatives like 3-Amino-6-chloro-2,1-benzisothiazole, is intrinsically linked to the principles of green and sustainable chemistry. Traditional synthetic methods often rely on harsh reaction conditions, toxic reagents, or metal catalysts, leading to low yields and significant environmental footprints. researchgate.net The development of environmentally benign synthetic routes is therefore a paramount objective. researchgate.netmdpi.com

Future research will likely focus on several key areas:

Biocatalysis: The use of enzymes or whole microorganisms to catalyze specific reactions offers high selectivity under mild conditions, reducing energy consumption and waste. mit.eduresearchgate.net Designing multi-step biocatalytic cascades could provide novel biosynthetic routes to complex benzisothiazole derivatives. mit.edu

Microwave-Assisted Synthesis: This technique has already shown promise for producing 3-amino-substituted 1,2-benzisoxazoles, a related heterocyclic system, with significantly reduced reaction times and high yields. researchgate.net Applying microwave irradiation to the synthesis of 2,1-benzisothiazoles could offer a more efficient and eco-friendly alternative to conventional heating. researchgate.net

Green Solvents: A major goal is the replacement of volatile and toxic organic solvents with environmentally friendly alternatives like water or ionic liquids. airo.co.inrsc.org Research has demonstrated the feasibility of synthesizing 2-aminobenzothiazoles efficiently in water, a methodology that could be adapted for 2,1-benzisothiazole isomers. rsc.org

Renewable Feedstocks and Reagents: Shifting from petroleum-based starting materials to renewable resources is a core tenet of green chemistry. mdpi.comairo.co.in This includes exploring the use of CO2 as a C1 building block, which has been successfully used in the cyclization reactions to form some benzothiazole (B30560) derivatives. mdpi.comnih.gov

The following table summarizes key green chemistry principles and their potential benefits for benzisothiazole synthesis.

| Green Chemistry Principle | Benefit | Research Example |

| Use of Green Solvents (e.g., water, ethanol) | Non-toxic, biodegradable, recyclable, reduces hazardous waste. | Efficient synthesis of 2-aminobenzothiazoles in water. rsc.org |

| Energy Efficiency (e.g., microwave irradiation) | Reduced reaction times, lower energy consumption. | Rapid synthesis of 3-amino-1,2-benzisoxazoles. researchgate.net |

| Use of Renewable Feedstocks (e.g., CO2) | Reduces dependence on fossil fuels. | Cyclization of 2-aminothiophenols with CO2 to form benzothiazoles. mdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions, lower energy use. | Cleaner production of pharmaceuticals and fine chemicals. researchgate.net |

Advanced Mechanistic Elucidation of Complex Reactivity Profiles

A deeper understanding of the reaction mechanisms governing the formation and reactivity of the 2,1-benzisothiazole ring is crucial for optimizing synthetic routes and designing new derivatives. While various synthetic methods exist, the intricate pathways, intermediates, and transition states are often not fully characterized.

Future work should involve a combination of advanced experimental and computational techniques to:

Identify and Characterize Intermediates: The synthesis of related benzo[d]isothiazol-3(2H)-ones has been proposed to proceed through transient species like thiyl radicals or cyclic sulfonium (B1226848) salts. nih.gov Future studies need to employ advanced spectroscopic and analytical methods to trap and characterize such fleeting intermediates in the synthesis of 2,1-benzisothiazoles.

Map Reaction Pathways: Understanding the precise sequence of bond-forming and bond-breaking events is essential. For example, some syntheses may proceed via an intramolecular aza-Wittig reaction, a pathway that requires detailed investigation to generalize and control. organic-chemistry.org

Clarify Catalyst Roles: In catalyzed reactions, elucidating the exact role of the catalyst—be it a transition metal or an ionic liquid—in activating substrates and facilitating cyclization is a key challenge. mdpi.comnih.gov

Computational Design and Predictive Modeling of New Derivatives with Tunable Properties

The integration of computational chemistry and machine learning is set to revolutionize the discovery of new benzisothiazole derivatives. doi.orgresearchgate.net These in silico approaches can predict the physicochemical and biological properties of hypothetical molecules, allowing researchers to prioritize the synthesis of the most promising candidates and accelerate the design-synthesize-test cycle. researchgate.net

Key computational strategies for future research include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com This has been applied to other heterocyclic systems to identify the key molecular parameters controlling anticancer activity. mdpi.comresearchgate.net Developing robust QSAR models for this compound derivatives is a critical next step.

Molecular Docking: This technique predicts how a molecule binds to the active site of a biological target, such as an enzyme or receptor. It can be used to screen virtual libraries of benzisothiazole derivatives against proteins of interest, helping to identify potential drug candidates and their mechanism of action. researchgate.net

Machine Learning (ML) and AI: ML models, such as K-nearest neighbor (KNN) and gradient boosting, can be trained on existing experimental data to predict properties like inhibition efficiencies. doi.org These models can effectively screen novel compounds before they are synthesized. doi.orgresearchgate.net

Density Functional Theory (DFT): DFT calculations are used to determine the electronic properties of molecules, which are fundamental to their reactivity and interactions with biological targets. doi.org

| Computational Method | Application in Drug Discovery | Relevance to Benzisothiazoles |

| QSAR | Correlates chemical structure with biological activity to guide design. | Predicting anticancer activity based on structural modifications. mdpi.com |

| Molecular Docking | Predicts binding affinity and mode of interaction with protein targets. | Screening derivatives against viral or bacterial enzymes. researchgate.net |

| Machine Learning (ML) | Develops predictive models for properties like ADMET and efficacy. | Predicting inhibition efficiencies of novel derivatives. doi.org |

| DFT | Calculates electronic descriptors to understand molecular reactivity. | Obtaining molecular descriptors to build predictive QSAR and ML models. doi.org |

In-depth Investigations of Specific Molecular Targets and Pathways in Biological Systems (In Vitro)

While preliminary studies have assessed the general biological activities of some benzisothiazoles, future research must pivot towards more detailed in vitro investigations to identify specific molecular targets and elucidate the pathways through which they exert their effects. Early work on 3-amino-2,1-benzisothiazole derivatives showed some genotoxic properties in specific assays, highlighting the need for precise mechanistic understanding. nih.gov

The key challenges are:

Target Deconvolution: Moving beyond broad phenotypic screening (e.g., cell growth inhibition) to pinpoint the specific enzymes, receptors, or nucleic acid structures that derivatives of this compound interact with.

Mechanism of Action Studies: A recent study on a naturally occurring 1,2-benzisoxazole (B1199462) with antibiotic activity against Acinetobacter baumannii implicated two enzymes, chorismate pyruvate-lyase and 4-hydroxybenzoate (B8730719) octaprenyltransferase, as potential targets. nih.gov Similar focused investigations are needed for 2,1-benzisothiazoles to understand their antibacterial or anticancer effects at a molecular level.

Pathway Analysis: Determining how the interaction with a specific target translates into a cellular response. This involves studying the downstream effects on signaling cascades, metabolic pathways, and gene expression. For instance, new 1,4,2-benzodithiazine derivatives were evaluated against a panel of 60 human cancer cell lines, providing a starting point for deeper mechanistic studies in the most sensitive lines. mdpi.com

Development of Smart Materials and Functional Devices Based on 2,1-Benzisothiazole Scaffolds

The unique heterocyclic structure of the benzisothiazole ring system, with its combination of aromaticity and heteroatoms, endows it with interesting electronic and photophysical properties. While this area is less explored for the 2,1-benzisothiazole isomer specifically, related benzothiazole compounds are known to exhibit fluorescence, suggesting potential applications beyond biology. researchgate.net

Future research could explore the development of:

Fluorescent Probes and Sensors: The benzisothiazole core could be functionalized to create molecules whose fluorescence properties change upon binding to specific ions, molecules, or changes in the microenvironment (e.g., pH), making them useful as chemical sensors.

Organic Electronics: The π-conjugated system of the benzisothiazole scaffold could be exploited in the design of new organic semiconductors, light-emitting diodes (OLEDs), or components for photovoltaic cells.

Responsive Materials: By incorporating the 2,1-benzisothiazole unit into polymer backbones or as pendants, it may be possible to create "smart" materials that respond to external stimuli such as light, heat, or an electric field, leading to applications in actuators, drug delivery systems, or self-healing materials.

Addressing the Environmental Impact and Green Chemistry Principles in Synthesis and Application

A forward-looking research agenda for any chemical compound must include a thorough assessment of its environmental lifecycle. airo.co.in For this compound and its derivatives, this involves a dual focus: minimizing the environmental impact of their synthesis and understanding their fate and effects upon application.

The primary challenges and research directions are:

Biodegradability and Persistence: Investigating the environmental fate of these compounds. Are they readily biodegradable, or do they persist in soil and water? Understanding their degradation pathways is crucial to prevent long-term environmental contamination.

Designing for Degradation: A proactive approach involves designing new derivatives that retain their desired functionality but include chemical features that promote their eventual breakdown into benign substances in the environment.

Adherence to Green Chemistry Principles: Systematically applying the 12 Principles of Green Chemistry to all stages of research and development. mdpi.com This includes not only using greener solvents and catalysts but also designing safer chemicals by minimizing toxicity. mdpi.comresearchgate.netairo.co.in The development of chemical processes that reduce waste by up to 50% and energy consumption by 40%, as demonstrated for other heterocyclic syntheses, serves as a benchmark for future benzisothiazole production. airo.co.in

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Amino-6-chloro-2,1-benzisothiazole derivatives, and what key reaction conditions are required?

- Methodological Answer : A widely used method involves cyclization reactions with aromatic carboxylic acids in phosphorus oxychloride (POCl₃). For example, thiosemicarbazide derivatives of 6-chloro-2-aminobenzothiazole can be cyclized with substituted aromatic acids under reflux conditions. Reaction optimization requires precise stoichiometry, anhydrous solvents (e.g., absolute ethanol), and controlled temperature (reflux for 4–6 hours). Post-reaction, solvent evaporation under reduced pressure and recrystallization yield purified products. Structural confirmation is achieved via elemental analysis, IR (to detect NH₂ and C=S stretches), and ¹H NMR (to identify aromatic protons and substituents) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound derivatives?

- Methodological Answer :

- Elemental Analysis : Validates molecular formula (e.g., C₇H₄ClN₃S).

- IR Spectroscopy : Identifies functional groups (e.g., NH₂ at ~3300 cm⁻¹, C-Cl at ~750 cm⁻¹).

- ¹H NMR : Confirms aromatic proton environments and substituent positions (e.g., deshielded protons near electron-withdrawing groups).

- HPLC/GC-MS : Ensures purity (>95%) and detects residual solvents.

These methods are critical for reproducibility, as minor impurities can skew biological activity data .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial efficacy of this compound derivatives against resistant bacterial strains?

- Methodological Answer :

- In Vitro Assays : Use standardized protocols (CLSI guidelines) to test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Minimum Inhibitory Concentration (MIC) : Serial dilution in Mueller-Hinton broth, with MIC values ≤50 µg/mL indicating high potency.

- Time-Kill Studies : Monitor bactericidal activity over 24 hours to distinguish static vs. cidal effects.

- Synergy Testing : Combine with antibiotics (e.g., ciprofloxacin) to assess enhanced efficacy via fractional inhibitory concentration (FIC) indices.